

Elucidation of the 5-Methoxyfuran-2-ol Structure: A Technical Guide

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Compound of Interest		
Compound Name:	5-Methoxyfuran-2-ol	
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Abstract

This technical guide provides a comprehensive elucidation of the structure of **5-Methoxyfuran-2-ol**, a heterocyclic organic compound. It exists in a tautomeric equilibrium with its more stable form, 5-methoxy-2(5H)-furanone. This document details the structural properties, spectroscopic data, and a plausible synthetic pathway for this compound. The information is presented to support research and development activities in medicinal chemistry and materials science where furanone scaffolds are of significant interest.

Introduction

Furanones are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their utility as versatile synthons has led to considerable interest in their synthesis and characterization. **5-Methoxyfuran-2-ol**, which predominantly exists as its lactone tautomer, 5-methoxy-2(5H)-furanone, is a key member of this family. Understanding its structural and electronic properties is crucial for its application in the synthesis of more complex molecules. This guide summarizes the key data and methodologies for the structural elucidation of this compound.

The structure of **5-Methoxyfuran-2-ol** is best understood as a tautomeric equilibrium between the hydroxyfuran form and the more stable lactone form, 5-methoxy-2(5H)-furanone. The equilibrium generally favors the lactone form.



Tautomerism of 5-Methoxyfuran-2-ol

The title compound, **5-Methoxyfuran-2-ol**, readily interconverts with its more stable tautomer, 5-methoxy-2(5H)-furanone. This keto-enol type tautomerism is a key feature of its chemistry. The equilibrium between these two forms is influenced by the solvent and pH. In most conditions, the cyclic ester (lactone) form, 5-methoxy-2(5H)-furanone, is the predominant species observed in spectroscopic analyses.

Figure 1: Tautomeric equilibrium between **5-Methoxyfuran-2-ol** and 5-methoxy-2(5H)-furanone.

Physicochemical Properties

The fundamental physicochemical properties of 5-methoxy-2(5H)-furanone are summarized in the table below.

Property	Value
Molecular Formula	C5H6O3
Molecular Weight	114.10 g/mol
IUPAC Name	5-methoxy-2(5H)-furanone
CAS Number	10449-66-8

Spectroscopic Data for Structural Elucidation

The structural elucidation of 5-methoxy-2(5H)-furanone relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on computational predictions and analysis of closely related structures. Experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for 5-methoxy-2(5H)-furanone



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.2	d	1H	H-3
~7.5	dd	1H	H-4
~5.9	m	1H	H-5
~3.4	S	3H	-OCH₃

Table 2: Predicted ¹³C NMR Data for 5-methoxy-2(5H)-furanone

Chemical Shift (δ) ppm	Carbon Atom
~172	C-2 (C=O)
~123	C-3
~155	C-4
~100	C-5
~57	-OCH₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-methoxy-2(5H)-furanone

Intensity	Assignment
Medium	C-H stretch (methoxy)
Strong	C=O stretch (lactone)
Medium	C=C stretch
Strong	C-O stretch
	Medium Strong Medium

Mass Spectrometry (MS)



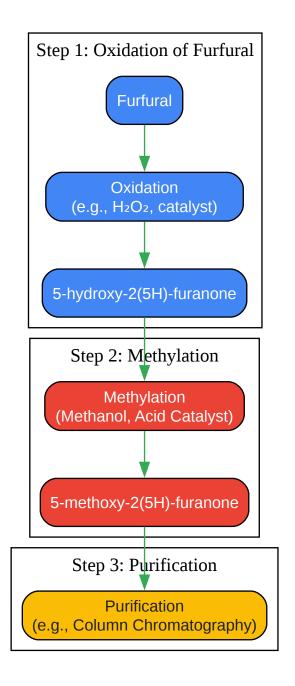
Table 4: Expected Mass Spectrometry Fragmentation for 5-methoxy-2(5H)-furanone

m/z	Interpretation
114	[M]+ (Molecular ion)
83	[M - OCH ₃] ⁺
55	[C ₃ H ₃ O] ⁺

Experimental Protocols Synthesis of 5-methoxy-2(5H)-furanone

A plausible and commonly employed route for the synthesis of 5-methoxy-2(5H)-furanone is the acid-catalyzed methylation of 5-hydroxy-2(5H)-furanone. The precursor, 5-hydroxy-2(5H)-furanone, can be synthesized via the oxidation of furfural.





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Figure 2: Proposed synthetic workflow for 5-methoxy-2(5H)-furanone.

Detailed Methodology:

- Synthesis of 5-hydroxy-2(5H)-furanone:
 - To a solution of furfural in an appropriate solvent (e.g., a mixture of water and a protic organic solvent), add a suitable oxidizing agent such as hydrogen peroxide.



- The reaction is often catalyzed by a Lewis acid or a transition metal complex.
- The reaction mixture is stirred at room temperature for several hours.
- The product, 5-hydroxy-2(5H)-furanone, is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Synthesis of 5-methoxy-2(5H)-furanone:
 - Dissolve the crude 5-hydroxy-2(5H)-furanone in an excess of methanol.
 - Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
 - The mixture is refluxed for several hours while monitoring the reaction progress by thinlayer chromatography (TLC).
 - Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).
 - The methanol is removed under reduced pressure, and the residue is extracted with an organic solvent.
 - The organic extract is washed with brine, dried, and concentrated.

Purification:

 The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-methoxy-2(5H)-furanone.

Spectroscopic Analysis

• NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.



- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition.

Conclusion

The structure of **5-Methoxyfuran-2-ol** is best described by its more stable tautomer, 5-methoxy-2(5H)-furanone. Its structural elucidation is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and potential applications in various fields of chemical research and development. This guide serves as a foundational resource for scientists and researchers working with this important furanone derivative.

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